tert-Butyl 5-(dimethylamino)piperidine-3-carboxylate
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Overview
Description
tert-Butyl 5-(dimethylamino)piperidine-3-carboxylate: is an organic compound with the molecular formula C12H24N2O2 and a molecular weight of 228.33 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl ester and a dimethylamino group. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-(dimethylamino)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5-(dimethylamino)piperidine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The dimethylamino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form secondary amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation Reactions: Reagents such as hydrogen peroxide or peracids are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Formation of N-substituted piperidine derivatives.
Oxidation Reactions: Formation of N-oxides.
Reduction Reactions: Formation of secondary amines.
Scientific Research Applications
Chemistry: tert-Butyl 5-(dimethylamino)piperidine-3-carboxylate is used as a building block in organic synthesis. It is employed in the preparation of various piperidine derivatives and carbamates .
Biology and Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). It plays a role in the development of drugs targeting the central nervous system and other therapeutic areas .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the manufacture of agrochemicals and other fine chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl 5-(dimethylamino)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include neurotransmitter regulation, enzyme inhibition, or receptor activation .
Comparison with Similar Compounds
tert-Butyl 4-anilinopiperidine-1-carboxylate (1-Boc-4-AP): Used as an intermediate in the synthesis of fentanyl and related derivatives.
tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate: Utilized in the synthesis of pharmaceutical compounds.
tert-Butyl ®-5-amino-3,3-difluoropiperidine-1-carboxylate: Employed in the preparation of fluorinated piperidine derivatives.
Uniqueness: tert-Butyl 5-(dimethylamino)piperidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its combination of a tert-butyl ester and a dimethylamino group makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C12H24N2O2 |
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Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl 5-(dimethylamino)piperidine-3-carboxylate |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)9-6-10(14(4)5)8-13-7-9/h9-10,13H,6-8H2,1-5H3 |
InChI Key |
YLWZYPUNUCFEMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(CNC1)N(C)C |
Origin of Product |
United States |
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